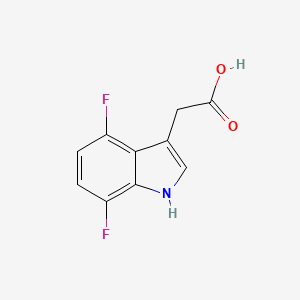

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4,7-difluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZBQOJTNDXRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CN2)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid, have been shown to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in numerous cellular processes such as glycogen metabolism and cell signaling . Additionally, this compound may interact with other proteins and receptors, contributing to its diverse biological activities.

Cellular Effects

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid, can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid involves its interaction with specific biomolecules. This compound can bind to enzymes and receptors, leading to inhibition or activation of their functions. For example, indole derivatives have been shown to inhibit GSK-3, which plays a role in various signaling pathways . Additionally, 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid can change over time. Studies have shown that indole derivatives can exhibit stability and sustained biological activity under specific conditions . The compound’s stability and degradation over time need to be thoroughly investigated to understand its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid is involved in various metabolic pathways. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450, which play a crucial role in their biotransformation . Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . Studying these interactions can help elucidate the compound’s mechanism of action and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid is essential for its activity and function. Indole derivatives can be directed to specific cellular compartments through targeting signals and post-translational modifications . Understanding the subcellular distribution of this compound can provide insights into its biological effects and potential therapeutic applications.

Biological Activity

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Overview of Indole Derivatives

Indole derivatives are recognized for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. They exhibit a wide range of pharmacological properties, including:

- Antiviral

- Antimicrobial

- Anti-inflammatory

- Anticancer

- Antidiabetic

The structural modifications in indole derivatives, such as the introduction of fluorine atoms, can enhance their biological activity and selectivity towards specific targets.

The biological activity of 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid is primarily attributed to its interaction with cellular receptors and enzymes. The presence of fluorine atoms increases the compound's lipophilicity and binding affinity, which may lead to enhanced efficacy in modulating signaling pathways involved in various diseases.

Target Interactions

Indole derivatives often target key proteins involved in cell signaling and regulation. For example, they can inhibit the activity of kinases or modulate the expression of genes associated with inflammation and cancer progression. Research indicates that these compounds can also interfere with microbial virulence factors, thereby exhibiting antibacterial properties.

Anticancer Activity

Studies have shown that indole derivatives can induce apoptosis in cancer cells through various pathways. For instance, 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid has been observed to inhibit cell proliferation in several cancer cell lines. The mechanism involves:

- Induction of cell cycle arrest

- Activation of caspases leading to apoptosis

- Modulation of oncogenic signaling pathways

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Study : A recent study evaluated the cytotoxic effects of 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid on A431 and Jurkat cells. The results indicated a significant reduction in cell viability with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit biofilm formation by Pseudomonas aeruginosa. The study found that treatment with 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid resulted in a marked decrease in biofilm biomass and bacterial viability .

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

Scientific Research Applications

Biochemical Properties

The compound has the molecular formula and a molecular weight of 211.16 g/mol. It exhibits a range of biochemical properties that make it a valuable research tool. Key aspects include:

- Enzyme Interactions : It interacts with enzymes such as glycogen synthase kinase-3 (GSK-3), influencing cellular processes like glycogen metabolism and signaling pathways.

- Cellular Effects : The compound modulates cell signaling pathways, gene expression, and cellular metabolism, affecting processes like proliferation and apoptosis.

- Transport Mechanisms : Its transport within cells is facilitated by specific transporters, influencing its localization and biological activity.

Biological Activities

2-(4,7-Difluoro-1H-indol-3-yl)acetic acid exhibits a diverse range of biological activities, including:

- Anticancer Activity : Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and caspase activation.

- Antimicrobial Properties : The compound shows efficacy against various pathogens by disrupting bacterial membranes and inhibiting biofilm formation.

- Anti-inflammatory Effects : It reduces inflammatory markers in vitro, showcasing potential in treating inflammatory diseases.

- Antiviral Effects : The compound has been observed to inhibit viral replication in cell cultures.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria; disrupts biofilm | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Antiviral | Inhibits viral replication in cell cultures |

Anticancer Study

A study evaluated the cytotoxic effects of 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid on A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. Results indicated a significant reduction in cell viability with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests its potential as an effective anticancer agent.

Antimicrobial Efficacy

Research focused on the compound's ability to inhibit biofilm formation by Pseudomonas aeruginosa. The study reported that treatment with this compound resulted in a marked decrease in biofilm biomass and bacterial viability, indicating its potential use in combating antibiotic-resistant infections.

Anti-inflammatory Effects

In vitro assays demonstrated that 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This positions the compound as a candidate for developing anti-inflammatory therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Indole-3-acetic Acid Derivatives

Fluorination patterns significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- Positional Isomerism: Fluorine at position 4 and 7 (target compound) vs.

- Substituent Effects : Methyl groups (e.g., 6-CH₃ in CAS 52531-20-1) increase hydrophobicity compared to fluorine, affecting membrane permeability .

- Biological Relevance : The fluorobenzyl derivative (CAS 176204-51-6) demonstrates the role of fluorinated substituents in metabolic pathways and drug design .

Functionalized Indole-3-acetic Acid Derivatives

Modifications beyond fluorination include esterification, sulfonamide conjugation, and ketone introduction:

Key Observations:

Non-Fluorinated Indole-3-acetic Acid Derivatives

Unsubstituted or minimally substituted analogs provide baseline comparisons:

Key Observations:

- Fluorine Impact : The target compound’s fluorination improves metabolic stability compared to unsubstituted analogs .

Preparation Methods

Synthetic Routes Involving Indole Functionalization and Fluorination

Friedel–Crafts Fluoroacetylation of Indoles

A catalyst- and additive-free method for fluoroacetylation of indoles has been reported, which uses fluorinated acetic acids as reagents to produce fluoromethyl indol-3-yl ketones efficiently. This protocol is notable for its simplicity, good yields, and water as the only byproduct, making it environmentally friendly and straightforward for synthesizing fluorinated indole derivatives such as 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid precursors.

- Reaction conditions: Direct reaction of indoles with fluorinated acetic acids without catalysts or additives.

- Advantages: High yields, simple workup, and minimal byproducts.

- Applications: Synthesis of fluoromethyl indol-3-yl ketones, which can be converted into acetic acid derivatives.

This method is described in The Journal of Organic Chemistry (2016) and is applicable for preparing fluorinated indole acetic acids by subsequent oxidation or hydrolysis steps.

Multi-Step Synthesis via Indole Alkylation and Ketone Intermediates

Seven-Step Route via Benzotriazolyl Intermediates

A more elaborate synthetic pathway involves:

- Hydroxymethylation of benzotriazole,

- Conversion to chloromethyl benzotriazole,

- Alkylation of indole with chloromethyl benzotriazole,

- Lithiation and reaction with esters to form α-benzotriazolyl ketones,

- Debenzotriazolylation to yield ketones,

- Corey–Chaykovsky epoxidation to form oxiranes,

- Ring opening of oxiranes with nucleophiles.

This approach was used to synthesize various indole derivatives, including fluorinated analogs, with moderate to good yields.

- Key reagents: Sodium hydride, n-butyllithium, zinc/acetic acid, trimethylsulfoxonium iodide.

- Solvents: DMSO, THF, ethanol, dichloromethane, acetonitrile.

- Yield improvements: Microwave heating reduced reaction times and improved yields in some steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.